N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether
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Overview
Description
N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether: is a complex organic compound with the molecular formula C31H35NO7 and a molecular weight of 533.61 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically starts with N-Acetyl-beta-D-Glucosamine, which undergoes acetylation and benzylation under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study glycosylation processes and the role of carbohydrates in cellular functions. It is also used in the development of glycan-based therapeutics .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular processes by altering glycosylation patterns . It can also act as a substrate for various enzymes, leading to the formation of bioactive molecules .
Comparison with Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in several biological systems.
1,6-Anhydro-N-acetyl-beta-D-glucosamine: Used in oligosaccharide synthesis.
Uniqueness: N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is unique due to its specific structure, which includes multiple benzyl groups and an acetate group. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
[5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXUPQMABUOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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